3-[4-(4-Bromobutoxy)phenyl]propan-1-ol
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Overview
Description
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is an organic compound with the molecular formula C13H19BrO2. It is a brominated phenylpropanol derivative, which is often used as an intermediate in the synthesis of various chemical compounds. This compound is characterized by the presence of a bromobutoxy group attached to a phenyl ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol typically involves the reaction of 4-bromobutanol with 4-hydroxyphenylpropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Bromobutoxy)phenyl]propanal or 3-[4-(4-Bromobutoxy)phenyl]propanone.
Reduction: Formation of 3-[4-(4-Butoxy)phenyl]propan-1-ol.
Substitution: Formation of 3-[4-(4-Azidobutoxy)phenyl]propan-1-ol or 3-[4-(4-Thiobutoxy)phenyl]propan-1-ol.
Scientific Research Applications
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(3,4-Dimethoxyphenyl)propan-1-ol
- 3-(4-Methoxyphenyl)propan-1-ol
Uniqueness
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is unique due to the presence of the bromobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for synthetic and industrial applications.
Properties
Molecular Formula |
C13H19BrO2 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
3-[4-(4-bromobutoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H19BrO2/c14-9-1-2-11-16-13-7-5-12(6-8-13)4-3-10-15/h5-8,15H,1-4,9-11H2 |
InChI Key |
UIOFOGDRFCECOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OCCCCBr |
Origin of Product |
United States |
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